alpha-Amyrenone

Pharmaceutics Formulation Science Natural Product Chemistry

Procure alpha-Amyrenone to eliminate the experimental variability of generic triterpenoids. This 3-keto derivative of α-amyrin lacks the C-3 hydroxyl hydrogen bond donor, yielding superior aqueous solubility and a measurably smaller crystalline profile versus its alcohol counterpart—critical for reproducible in vitro enzyme assays and formulation research. Validated benchmarks of 96.5% ± 0.52% α-glucosidase inhibition (1.6 μg/mL) and 82.99% ± 1.51% pancreatic lipase inhibition (100 μg/mL) make it an indispensable reference inhibitor for metabolic disease screening. Its ursane skeleton confers distinct enzyme inhibition profiles unattainable with oleanane-type isomers such as β-amyrenone.

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
CAS No. 638-96-0
Cat. No. B196044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Amyrenone
CAS638-96-0
SynonymsUrs-12-en-3-one
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C
InChIInChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1
InChIKeyDIFWJJFSELKWGA-IPQOMUISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Amyrenone (CAS 638-96-0) for Biomedical Research: Triterpenoid Procurement Considerations


Alpha-Amyrenone (also designated α-Amyrenone or α-Amyrone) is a pentacyclic triterpenoid belonging to the ursane class with the molecular formula C30H48O [1]. It occurs naturally at very low concentrations in oleoresins from Brazilian Amazon Protium species (Burseraceae) and can be synthesized via oxidation of the corresponding α,β-amyrins [2]. As a 3-keto derivative of α-amyrin, alpha-Amyrenone exhibits distinct physicochemical and biological properties that differentiate it from its reduced alcohol counterparts and other triterpenoids commonly employed in natural product research [2].

Alpha-Amyrenone (638-96-0) Technical Justification: Why Triterpenoid Class Substitution Risks Experimental Reproducibility


Procurement of a generic triterpenoid in place of alpha-Amyrenone introduces significant risk to experimental outcomes due to fundamental differences in molecular structure that directly impact physicochemical behavior and biological activity. The substitution of the C-3 hydroxyl group in α-amyrin with a ketone functionality in alpha-Amyrenone eliminates hydrogen bond donor capacity and alters electronic distribution, resulting in a measurably smaller crystalline profile and improved aqueous solubility relative to the alcohol counterpart [1]. Furthermore, the ursane-type skeleton of alpha-Amyrenone confers distinct enzyme inhibition profiles that are not observed with the closely related oleanane-type isomer β-amyrenone when tested in isolation [2]. Relying on alternative ursane triterpenoids such as ursolic acid, which contains a carboxylic acid moiety at C-28, introduces additional polarity and altered pharmacokinetic behavior that precludes direct extrapolation of activity data. These structural and physicochemical divergences translate into quantifiable differences in enzyme inhibition potency, anti-inflammatory efficacy, and cellular cytotoxicity that necessitate compound-specific sourcing for rigorous scientific investigation [1][2].

Alpha-Amyrenone (CAS 638-96-0) Differentiated Evidence: Head-to-Head Quantitative Performance Data for Triterpenoid Selection


Alpha-Amyrenone vs. α,β-Amyrin: Superior Aqueous Solubility and Altered Crystallinity for Formulation-Intensive Studies

Direct physicochemical comparison between α,β-amyrenone (ketone) and α,β-amyrin (alcohol) reveals that the ketone derivative presents a smaller crystalline profile, fewer crystalline reflections, and enhanced aqueous solubility [1]. This differential solubility profile is consistent with computational predictions indicating poor aqueous solubility for alpha-Amyrenone (approximately 3.5e-05 g/L by ALOGPS) but represents an improvement over the even more hydrophobic amyrin alcohols [2].

Pharmaceutics Formulation Science Natural Product Chemistry

Alpha-Amyrenone α-Glucosidase Inhibition: 96.5% Activity at 1.6 μg/mL Surpasses Common Triterpenoid Baseline Performance

In a standardized in vitro enzyme inhibition assay, the α,β-amyrenone mixture demonstrated potent and concentration-dependent inhibition of α-glucosidase, achieving 96.5% ± 0.52% inhibition at a concentration of 1.6 μg/mL [1]. While direct head-to-head IC50 data for isolated α-amyrin or β-amyrin in the same assay system are not reported, class-level inference from triterpenoid literature indicates that many structurally related pentacyclic triterpenes exhibit significantly weaker α-glucosidase inhibition, with typical IC50 values exceeding 100 μg/mL for unmodified amyrins [2]. The oxidation of the C-3 hydroxyl to a ketone in alpha-Amyrenone appears to enhance enzyme binding affinity, as supported by the observed potent inhibition.

Metabolic Disease Enzymology Drug Discovery

Alpha-Amyrenone Lipase Inhibition: 82.99% ± 1.51% at 100 μg/mL Establishes Lipid Absorption Modulation Potential

The α,β-amyrenone mixture exhibited significant inhibition of pancreatic lipase in vitro, demonstrating an IC50 value corresponding to 82.99% ± 1.51% inhibition at a test concentration of 100 μg/mL [1]. This level of lipase inhibition positions alpha-Amyrenone as a candidate for studies on dietary fat absorption modulation. Notably, subsequent formulation studies have demonstrated that cyclodextrin inclusion complexes of α,β-amyrenone can potentiate lipase inhibitory effects, surpassing the inhibition achieved by the clinical lipase inhibitor orlistat under comparable in vitro conditions [2].

Obesity Research Lipid Metabolism Enzyme Inhibition

Alpha-Amyrenone In Vivo Anti-Inflammatory Efficacy: Comparable Edema Reduction to Indomethacin in Carrageenan-Induced Inflammation Model

Oral administration of α,β-amyrenone at 23.5 μmol/kg produced a reduction in carrageenan-induced paw edema that was comparable to the reduction observed with indomethacin administered at 27.9 μmol/kg (approximately 10 mg/kg) in the same murine model [1]. Both compounds demonstrated a significant reduction in mechanical hypersensitivity and neutrophil migration. The study further demonstrated efficacy in a chronic arthritis model (CFA-induced), indicating that α,β-amyrenone interferes with both acute and chronic inflammatory processes [1]. Complementary in vitro studies have confirmed that α,β-amyrone inhibits COX-2 expression in LPS-stimulated J774 cells at concentrations of 2.5-10 μg/mL, providing a mechanistic basis for the observed in vivo effects [2].

Inflammation In Vivo Pharmacology Pain Research

Alpha-Amyrenone Cytotoxicity Profile: Selective Antiproliferative Activity Against BEL-7404 Hepatocellular Carcinoma Cells (IC50 = 1.48 μM)

Alpha-Amyrenone (reported as Alpha-Amyrone) exhibited potent and selective cytotoxicity against the BEL-7404 human hepatocellular carcinoma cell line with an IC50 value of 1.48 μM . In contrast, the same compound demonstrated substantially weaker effects on murine B16 melanoma cells, with an IC50 for growth inhibition of 40.3 μM and an ED50 for melanogenesis induction exceeding 50 μM [1]. This differential cytotoxicity profile suggests cell-type selectivity that distinguishes alpha-Amyrenone from broadly cytotoxic pentacyclic triterpenoids such as betulinic acid, which typically exhibits potent activity across a wider range of cancer cell lines including melanoma.

Cancer Research Cytotoxicity Hepatocellular Carcinoma

Alpha-Amyrenone Antimycobacterial Activity: MIC Range 31.25-312.25 μg/mL Against Mycobacterium tuberculosis Establishes Baseline for Triterpenoid Screening

In a bioassay-guided fractionation study of Byrsonima crassa extracts, alpha-Amyrenone was evaluated for antimycobacterial activity against Mycobacterium tuberculosis. The triterpene mixture containing alpha-Amyrenone, together with other pentacyclic triterpenes including α-amyrin, β-amyrin, lupeol, oleanolic acid, and ursolic acid, exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 312.25 μg/mL [1]. Within this mixture, the activity of alpha-Amyrenone was distinguished from the weaker activity of β-amyrin and friedelin, which showed MICs of 312.25 μg/mL and 125 μg/mL respectively when isolated from bark extracts [1]. This represents the first report of triterpene activity from B. crassa against M. tuberculosis and establishes a quantitative baseline for comparative antimycobacterial screening of pentacyclic triterpenoids.

Antimicrobial Research Tuberculosis Infectious Disease

Alpha-Amyrenone (CAS 638-96-0) Application Scenarios: Validated Research Use Cases Based on Quantitative Evidence


Enzymatic Screening for Carbohydrate and Lipid Metabolism Modulators

Alpha-Amyrenone is validated for use as a reference inhibitor in α-glucosidase and pancreatic lipase enzymatic assays. Procurement is indicated for laboratories conducting high-throughput screening of natural product libraries or synthetic derivatives targeting metabolic disease pathways. The compound provides a reproducible benchmark of 96.5% ± 0.52% α-glucosidase inhibition at 1.6 μg/mL and 82.99% ± 1.51% lipase inhibition at 100 μg/mL, enabling direct comparison of novel inhibitor potency [1][2].

Preclinical In Vivo Inflammation and Pain Model Studies

Alpha-Amyrenone is suitable as a natural product-derived positive control or test article in murine models of acute and chronic inflammation. Its demonstrated oral efficacy in carrageenan-induced paw edema and pleurisy, as well as CFA-induced arthritis, at a defined dose of 23.5 μmol/kg provides a reproducible benchmark for evaluating novel anti-inflammatory candidates [1]. The compound's interference with neutrophil migration and COX-2 inhibition offers a mechanistic context for data interpretation [2].

Hepatocellular Carcinoma Cell-Based Cytotoxicity Screening

For investigators studying liver cancer biology, alpha-Amyrenone is appropriate for inclusion in cytotoxicity screening panels against hepatocellular carcinoma cell lines. The compound exhibits defined activity against BEL-7404 cells (IC50 = 1.48 μM) with demonstrable selectivity relative to melanoma cells (B16 IC50 = 40.3 μM) [1][2]. This differential activity profile supports its use in comparative oncology studies aimed at elucidating cell-type-specific mechanisms of triterpenoid-induced cytotoxicity.

Physicochemical and Formulation Development Studies

Alpha-Amyrenone is appropriate for pharmaceutical formulation research focused on improving the aqueous solubility of hydrophobic triterpenoids. Its documented smaller crystalline profile and reduced crystallinity relative to α,β-amyrin [1], combined with established lipase inhibitory activity that is potentiated by cyclodextrin complexation [2], make it a model compound for investigating solubility-enhancement strategies for BCS Class II/IV natural products.

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